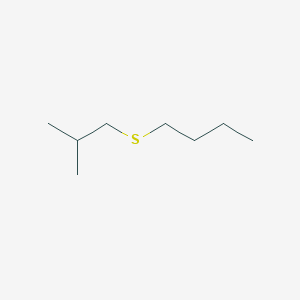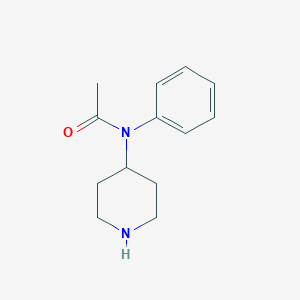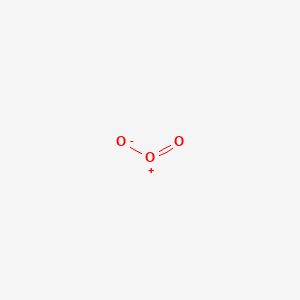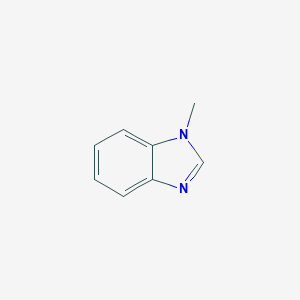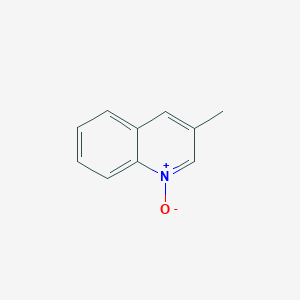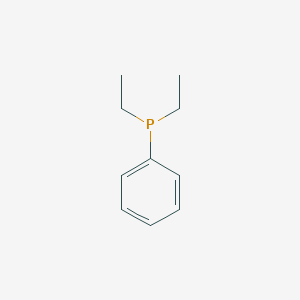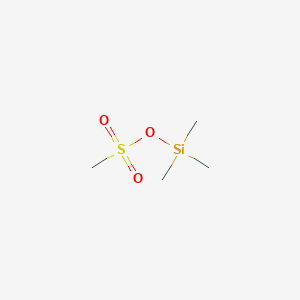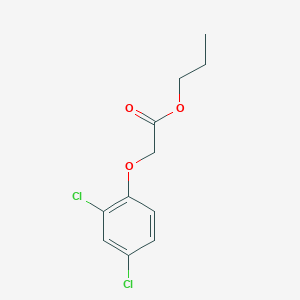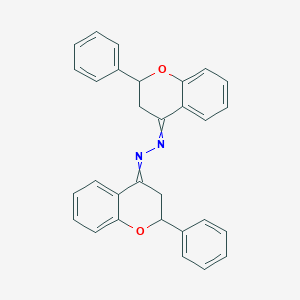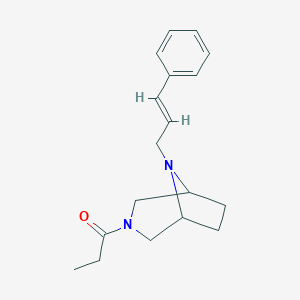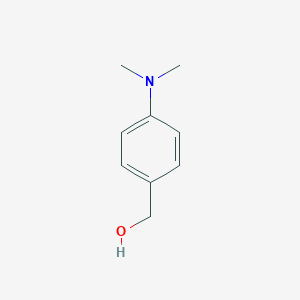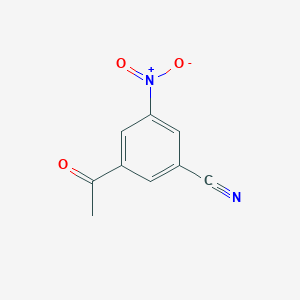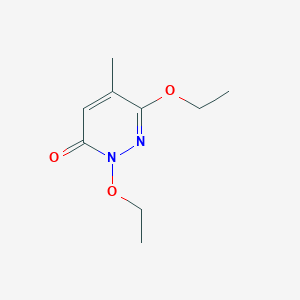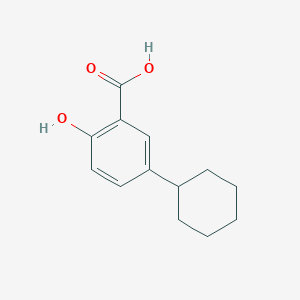
5-环己基水杨酸
描述
5-Cyclohexylsalicylic acid: is an organic compound with the molecular formula C13H16O3 It is a derivative of salicylic acid, where a cyclohexyl group is attached to the fifth position of the benzene ring
科学研究应用
Chemistry: 5-Cyclohexylsalicylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, 5-Cyclohexylsalicylic acid is studied for its potential effects on cellular processes. It may be used in experiments to investigate its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic applications. It may have anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives. Research is ongoing to determine its efficacy and safety in medical treatments.
Industry: 5-Cyclohexylsalicylic acid is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new drugs and industrial products.
未来方向
作用机制
Target of Action
5-Cyclohexylsalicylic acid, also known as 5-cyclohexyl-2-hydroxybenzoic acid, is a derivative of salicylic acid . Salicylic acid is used to treat various skin conditions such as acne, psoriasis, calluses, corns, keratosis pilaris, and warts . .
Mode of Action
It can be inferred from the properties of salicylic acid, which works by causing the cells of the epidermis to slough off more readily, preventing pores from clogging up, and allowing room for new cell growth .
Biochemical Pathways
Salicylic acid, from which 5-Cyclohexylsalicylic acid is derived, is synthesized from chorismate derived from the shikimate pathway . It can be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways . These pathways share the common precursor metabolite chorismite .
Pharmacokinetics
Salicylic acid is rapidly absorbed in the stomach and intestines . It is metabolized in the liver through glucuronide formation and conjugation with glycine . The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation is described by Michaelis-Menten kinetics . The serum half-life of salicylic acid is dose-dependent .
Result of Action
Salicylic acid, the parent compound, is known to have bacteriostatic, fungicidal, and keratolytic actions .
生化分析
Biochemical Properties
The biochemical properties of 5-cyclohexylsalicylic acid are not well-studied. It is known that salicylic acid, a related compound, interacts with various enzymes, proteins, and other biomolecules . It is synthesized from chorismate, which is derived from the shikimate pathway
Cellular Effects
The cellular effects of 5-cyclohexylsalicylic acid are not well-documented. Salicylic acid, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-cyclohexylsalicylic acid is not well-understood. Given its structural similarity to salicylic acid, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 5-cyclohexylsalicylic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Related compounds like salicylic acid have been shown to have potent anti-oxidant activity, including free radical scavenging properties
Dosage Effects in Animal Models
The effects of 5-cyclohexylsalicylic acid at different dosages in animal models are not well-studied. It is known that the correlation of adverse effects found in animal models for those observed in humans was estimated to be 63% in non-rodent experiments and 43% in experiments with rodents
Metabolic Pathways
The metabolic pathways that 5-cyclohexylsalicylic acid is involved in are not well-known. Salicylic acid, a related compound, is synthesized from chorismate, which is derived from the shikimate pathway
Transport and Distribution
The transport and distribution of 5-cyclohexylsalicylic acid within cells and tissues are not well-documented. Salicylic acid, a related compound, has been shown to influence the transport of sucrose and its distribution in plants
Subcellular Localization
The subcellular localization of 5-cyclohexylsalicylic acid and any effects on its activity or function are not well-known. It is known that the subcellular localization of a protein provides valuable insights into its functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylsalicylic acid typically involves the following steps:
Starting Material: The synthesis begins with salicylic acid as the starting material.
Cyclohexylation: The salicylic acid undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the cyclohexyl group at the fifth position of the benzene ring.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure 5-Cyclohexylsalicylic acid.
Industrial Production Methods: In an industrial setting, the production of 5-Cyclohexylsalicylic acid may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-Cyclohexylsalicylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Salicylic Acid: The parent compound of 5-Cyclohexylsalicylic acid, known for its anti-inflammatory and analgesic properties.
Acetylsalicylic Acid (Aspirin): A widely used derivative of salicylic acid with potent anti-inflammatory and analgesic effects.
Methyl Salicylate: Another derivative of salicylic acid, commonly used in topical pain relief products.
Uniqueness: 5-Cyclohexylsalicylic acid is unique due to the presence of the cyclohexyl group, which may impart different physicochemical properties and biological activities compared to other salicylic acid derivatives. This structural modification can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
5-cyclohexyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPXNUXMPYSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171786 | |
| Record name | 5-Cyclohexylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-23-8 | |
| Record name | 5-Cyclohexyl-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyclohexylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Cyclohexylsalicylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8TKP67ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


